6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a combination of fluorene and isoquinoline structures
Preparation Methods
The synthesis of 6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the fluorene derivative. The synthetic route often includes:
Bromination: Introduction of a bromine atom to the fluorene ring.
Alkylation: Addition of hexyl groups to the fluorene structure.
Coupling Reaction: Combining the modified fluorene with the isoquinoline derivative under specific conditions to form the final compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another fluorene derivative with different alkyl groups and bromine positions.
9,9-Dihexyl-2,7-dibromofluorene: Similar in structure but with variations in the alkyl chain length and bromine positions.
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid: A fluorene derivative with boronic acid functionality.
The uniqueness of 6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its specific combination of fluorene and isoquinoline structures, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C41H46BrNO2 |
---|---|
Molecular Weight |
664.7 g/mol |
IUPAC Name |
6-(7-bromo-9,9-dihexylfluoren-2-yl)-2-butylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C41H46BrNO2/c1-4-7-10-12-23-41(24-13-11-8-5-2)36-26-28(17-19-31(36)32-20-18-29(42)27-37(32)41)30-21-22-35-38-33(30)15-14-16-34(38)39(44)43(40(35)45)25-9-6-3/h14-22,26-27H,4-13,23-25H2,1-3H3 |
InChI Key |
HASLXTHQIQVYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C3=C4C=CC=C5C4=C(C=C3)C(=O)N(C5=O)CCCC)C6=C1C=C(C=C6)Br)CCCCCC |
Origin of Product |
United States |
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